N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
AKOS024629212, also known as N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide or F2215-0567, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key protein located in the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol .
Mode of Action
AKOS024629212 acts as a VDAC inhibitor, reducing channel conductance . It inhibits the oligomerization of VDAC, which is a process that can lead to the release of cytochrome C from the mitochondria and trigger apoptosis . By inhibiting this process, AKOS024629212 can prevent apoptosis, or programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by AKOS024629212 is the apoptosis pathway. By inhibiting VDAC oligomerization, AKOS024629212 prevents the release of cytochrome C from the mitochondria . Cytochrome C release is a key event in the initiation of the intrinsic apoptosis pathway. Therefore, AKOS024629212’s action can have downstream effects on cell survival and death .
Result of Action
The primary molecular effect of AKOS024629212 is the inhibition of VDAC oligomerization . This leads to a reduction in cytochrome C release from the mitochondria, thereby preventing the initiation of the intrinsic apoptosis pathway . On a cellular level, this can result in increased cell survival, particularly in cells where apoptosis is being induced .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-14-13-20(28(27-14)23-24-16(3)15(2)21(29)26-23)25-22(30)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,25,30)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRDBAMWUWNBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(=C(C(=O)N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.